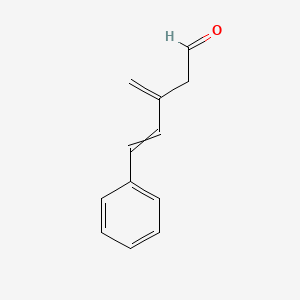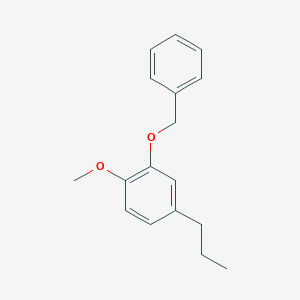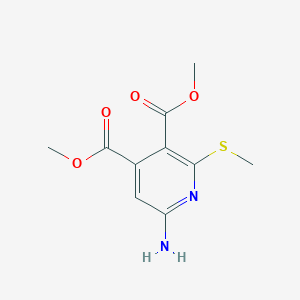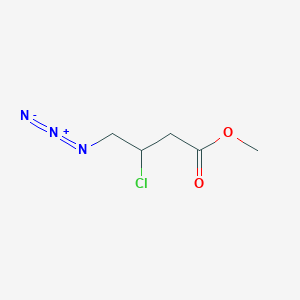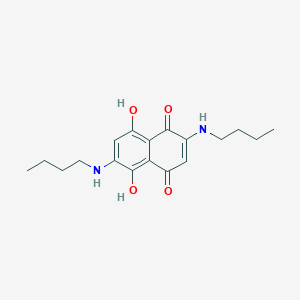
(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane is an organotin compound that features a benzofuran ring fused with a trimethylstannane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane typically involves the coupling of a benzofuran derivative with a trimethylstannane reagent. One common method is the palladium-catalyzed Stille coupling reaction, where a benzofuran halide reacts with trimethylstannane in the presence of a palladium catalyst and a suitable ligand . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with biological macromolecules, while the trimethylstannane group can facilitate the formation of organometallic complexes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Dihydro-1-benzofuran-6-yl)(tributyl)stannane: Similar structure but with a tributylstannane group instead of trimethylstannane.
(2,3-Dihydro-1-benzofuran-6-yl)(triphenyl)stannane: Contains a triphenylstannane group, offering different steric and electronic properties.
Uniqueness
(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane is unique due to its specific combination of a benzofuran ring and a trimethylstannane group.
Propiedades
Número CAS |
189035-27-6 |
|---|---|
Fórmula molecular |
C11H16OSn |
Peso molecular |
282.95 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-6-yl(trimethyl)stannane |
InChI |
InChI=1S/C8H7O.3CH3.Sn/c1-2-4-8-7(3-1)5-6-9-8;;;;/h1,3-4H,5-6H2;3*1H3; |
Clave InChI |
SMKMJRRAMUYQNS-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC2=C(CCO2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
